2-(benzylsulfonyl)-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide -

2-(benzylsulfonyl)-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide

Catalog Number: EVT-4844003
CAS Number:
Molecular Formula: C16H13N3O5S2
Molecular Weight: 391.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-(1,3-Benzothiazol-2-ylthio)-N-(6-substituted 1,3-Benzothiazol-2-yl)acetamide

Relevance: These compounds share a core N-(6-substituted-1,3-benzothiazol-2-yl)acetamide structure with the target compound, 2-(benzylsulfonyl)-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide. The key difference lies in the substituent at the 2-position of the acetamide group. While the target compound features a benzylsulfonyl group, this related series contains a (1,3-benzothiazol-2-yl)thio moiety. This structural similarity suggests that these compounds might exhibit similar biological activities or target similar pathways. []

N2, N4-bis(5-nitro-1,3-benzothiazol-2-yl)- N6-aryl-1,3,5-triazine-2,4,6-triamine

Compound Description: This series of compounds represents another class of substituted benzothiazole derivatives. They are characterized by a central triazine ring linked to two 5-nitro-1,3-benzothiazole units and an aryl group. These compounds were designed and synthesized to explore their potential as biological agents, specifically focusing on their antibacterial activity. []

Relevance: These compounds share the 5-nitro-1,3-benzothiazole moiety with the target compound, 2-(benzylsulfonyl)-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide. Although the overall structures differ significantly, the presence of this shared moiety suggests potential similarities in their biological targets or modes of action. Further investigation into the structure-activity relationships within this series may provide insights into the importance of the 5-nitro-1,3-benzothiazole group for the observed biological activities. []

N-(4-Chloro-1,3-benzothiazol-2-yl)-2-(3-methylphenyl)acetamide monohydrate

Compound Description: This specific compound is a benzothiazole derivative featuring a chlorine atom at the 4-position and a 3-methylphenyl group at the 2-position of the acetamide moiety. It was characterized for its structural properties, revealing key intermolecular interactions within its crystal structure. []

Relevance: This compound shares the core 1,3-benzothiazol-2-ylacetamide structure with the target compound, 2-(benzylsulfonyl)-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide. The structural differences lie in the substituents on both the benzothiazole and the acetamide moieties. This compound highlights the structural diversity possible within this class of compounds and suggests that modifications at these positions can modulate their physicochemical properties and potentially their biological activities. []

2-[(6-substituted-1,3-benzothiazol-2-yl)amino]-N-[5-substituted-phenyl-1,3,4-thiadiazol-2-yl]acetamide

Compound Description: This series of compounds represents a class of benzothiazole-1,3,4-thiadiazole conjugates. They are characterized by a central acetamide linker connecting a substituted benzothiazole ring and a substituted phenyl-1,3,4-thiadiazole unit. These compounds were designed based on a “lead hopping” approach, incorporating pharmacophoric elements known to contribute to anticonvulsant activity. []

Relevance: These compounds share the 6-substituted-1,3-benzothiazol-2-ylacetamide moiety with the target compound, 2-(benzylsulfonyl)-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide. The key difference lies in the presence of the 5-substituted-phenyl-1,3,4-thiadiazole unit linked to the acetamide group. This structural similarity suggests that variations in this region of the molecule can influence its interaction with biological targets and modulate its anticonvulsant activity. []

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(pyridine-3-yl amino) acetamide (BTC-j)

Compound Description: This compound is a benzothiazole derivative featuring a methoxy group at the 6-position and a pyridine-3-ylamino group at the 2-position of the acetamide moiety. It demonstrated good antimicrobial potential, particularly against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. []

Relevance: This compound shares the core 1,3-benzothiazol-2-ylacetamide structure with the target compound, 2-(benzylsulfonyl)-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide. The structural differences lie in the substituents on both the benzothiazole and the acetamide moieties. This compound highlights the importance of substituent selection in determining the antimicrobial activity of benzothiazole derivatives. []

N-(6-nitro-1,3-benzothiazol-2-yl)-2-(pyridine-3-yl amino) acetamide (BTC-r)

Compound Description: This compound is a benzothiazole derivative featuring a nitro group at the 6-position and a pyridine-3-ylamino group at the 2-position of the acetamide moiety. It displayed significant antimicrobial activity, making it a promising candidate for further investigation. []

Relevance: This compound shares the core 6-nitro-1,3-benzothiazol-2-ylacetamide structure with the target compound, 2-(benzylsulfonyl)-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide. The primary structural difference lies in the substituent at the 2-position of the acetamide group. The presence of the pyridine-3-ylamino group instead of the benzylsulfonyl group in the target compound suggests that modifications at this position can significantly influence the antimicrobial activity of these benzothiazole derivatives. []

Compound Description: These two compounds, (6) and (8), were identified as potent and novel non-acidic inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1), an enzyme involved in inflammatory processes and targeted for treating inflammatory diseases and certain cancers. []

Relevance: Compound (8) shares the 6-methyl-1,3-benzothiazol-2-yl substructure with the target compound, 2-(benzylsulfonyl)-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide. While structurally diverse, the presence of this shared substructure in a potent mPGES-1 inhibitor suggests that this specific structural motif might be essential for biological activity, possibly contributing to interactions with target proteins. Although compound (6) lacks the benzothiazole moiety, its identification alongside (8) as a potent mPGES-1 inhibitor emphasizes the diversity of chemical structures capable of interacting with and inhibiting this enzyme. []

N-(4-[6-(4-trifluoromethyl-phenyl)-pyrimidin-4-yloxy]-benzothiazol-2-yl)-acetamide I (AMG 517)

Compound Description: AMG 517 is a selective transient receptor potential vanilloid type 1 (TRPV1) antagonist. It demonstrated potent antagonism against capsaicin, proton, and heat activation of TRPV1 in vitro and effectively blocked capsaicin-induced flinch in rats. []

Relevance: Although AMG 517 shares the core benzothiazole-2-ylacetamide structure with the target compound, 2-(benzylsulfonyl)-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide, the structural differences are significant. AMG 517 features a complex substituent at the 4-position of the benzothiazole ring, including a pyrimidine ring and a trifluoromethylphenyl group, while the target compound has a nitro group at the 6-position. This structural comparison highlights the versatility of the benzothiazole scaffold in designing compounds with distinct biological activities. []

tert-butyl-2-(6-([2-(acetylamino)-1,3-benzothiazol-4-yl]oxy)pyrimidin-4-yl)-5-(trifluoromethyl)phenylcarbamate (AMG8163)

Compound Description: AMG8163 is another selective transient receptor potential vanilloid type 1 (TRPV1) antagonist structurally related to AMG 517. Like AMG 517, it exhibited potent antagonistic activity against TRPV1 activation by capsaicin, protons, and heat in vitro, demonstrating efficacy in blocking capsaicin-induced flinch responses in rats. []

Relevance: AMG8163 shares the core benzothiazole-2-ylacetamide structure with the target compound, 2-(benzylsulfonyl)-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide, but with distinct substituents. It features a pyrimidine ring linked to the 4-position of the benzothiazole, further substituted with a trifluoromethylphenylcarbamate group. This comparison emphasizes the diverse structural modifications possible within the benzothiazole scaffold while maintaining TRPV1 antagonistic activity. []

Compound Description: These three compounds, (a), (b), and (c), represent a series of 4-hydroxy-chromen-2-one derivatives synthesized and evaluated for their antibacterial activity. Each compound features a distinct substitution pattern around the core chromenone scaffold. []

Relevance: Compound (c) is structurally related to the target compound, 2-(benzylsulfonyl)-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide, through the shared 6-nitro-benzothiazol-2-yl moiety. Although the core structures differ, this shared moiety suggests potential similarities in their biological targets or mechanisms of action. The presence of the 4-hydroxy-chromen-2-one scaffold in these compounds, as opposed to the acetamide linker in the target compound, highlights the importance of exploring different structural motifs for optimizing antibacterial activity. []

Compound Description: These five compounds represent a series of 2-amino-6-ethoxybenzothiazole derivatives synthesized and tested for their effects on physical work capacity in mice. Compounds 14, 15, 17, and 18 demonstrated significant performance enhancement in treadmill tests. Notably, compounds 15, 17, and 18 also showed efficacy in swimming tests, suggesting potential applications as performance-enhancing agents. []

Relevance: Compounds 16, 17, and 18 are structurally related to the target compound, 2-(benzylsulfonyl)-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide, through the shared 1,3-benzothiazol-2-yl substructure. Despite variations in substituents and the absence of the acetamide linker in compounds 17 and 18, the presence of this shared substructure suggests these compounds might exhibit overlapping biological activities or interact with similar biological pathways. []

N2,N4-bis(6-nitro-1,3-benzothiazol-2-yl)-N6-aryl-1,3,5-triazine-2,4,6-triamine

Compound Description: This series of compounds represents a class of s-triazine-based derivatives designed as potential antimicrobial and anti-infective agents. They feature a central triazine ring linked to two 6-nitro-1,3-benzothiazole units and an aryl group. Various substituents on the aryl ring were explored to assess their impact on antibacterial and antifungal activities. []

Relevance: These compounds share the 6-nitro-1,3-benzothiazol-2-yl moiety with the target compound, 2-(benzylsulfonyl)-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide. The presence of this shared moiety in compounds exhibiting antimicrobial and anti-infective properties suggests its potential significance in mediating these activities. The variations in the aryl substituents within this series allow for investigating structure-activity relationships and optimizing the desired biological effects. []

4-(6-substituted-1,3-benzothiazol-2-yl)amino-2-(4-substitutedphenyl)- amino-1,3-thiazoles

Compound Description: This series of compounds comprises thiazolyl aminobenzothiazole derivatives, synthesized and evaluated for their antibacterial, antifungal, and anthelmintic activities. The compounds feature a central thiazole ring linked to a substituted benzothiazole and a substituted phenyl ring through amino groups. []

Relevance: These compounds are structurally related to the target compound, 2-(benzylsulfonyl)-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide, through the shared 6-substituted-1,3-benzothiazol-2-yl substructure. Despite differences in the core structure and the absence of the acetamide linker, the presence of this shared substructure, known for its association with various biological activities, suggests potential overlap in their biological targets or modes of action. []

Compound Description: These two series of compounds represent benzothiazole derivatives synthesized and characterized as part of a broader study exploring the synthesis and biological activities of benzothiazole derivatives. [, ]

Relevance: Both compound series are structurally related to the target compound, 2-(benzylsulfonyl)-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide, as they share the core N-(6-substituted-1,3-benzothiazol-2-yl)acetamide structure. The primary difference lies in the substituent at the 2-position of the acetamide group. While the target compound has a benzylsulfonyl group, these related compounds feature either a (1,3-benzothiazol-2-yl)thio or a [2-(1,3-benzothiazol-2-yl)hydrazino] moiety. This structural similarity suggests that modifications at this position can lead to diverse biological activities, highlighting the versatility of the benzothiazole scaffold for medicinal chemistry research. [, ]

Compound Description: These two series of compounds, N-(2-(4-(benzothiazol-2-yl)piperazin-1-yl)-2-oxoethyl)benzamides and thiourea analogues, were investigated in a quantitative structure-activity relationship (QSAR) study. The study aimed to understand the relationship between the molecular structure and biological activity of these benzothiazole derivatives. []

Relevance: The N-(2-(4-(benzothiazol-2-yl)piperazin-1-yl)-2-oxoethyl)benzamides series shares the benzothiazol-2-yl substructure with the target compound, 2-(benzylsulfonyl)-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide. This structural similarity, despite the differences in the core structure and the absence of the acetamide linker, suggests the possibility of shared or overlapping biological targets. This series, with its diverse substituents, provides valuable insights into the structure-activity relationships of benzothiazole derivatives. []

7-tert-Butyl-6-(4-Chloro-Phenyl)-2-Thioxo-2,3-Dihydro-1H-Pyrido[2,3-d]Pyrimidin-4-One (BCTP)

Compound Description: BCTP is a potent and selective transient receptor potential vanilloid type 1 (TRPV1) antagonist exhibiting a classic polymodal inhibition profile. BCTP effectively blocks TRPV1 activation by capsaicin, low pH, and heat, demonstrating analgesic properties in various pain models without inducing significant hyperthermia. []

Relevance: While BCTP does not share a direct structural resemblance to the target compound, 2-(benzylsulfonyl)-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide, its identification as a potent and selective TRPV1 antagonist with minimal hyperthermic effects is noteworthy. Many TRPV1 antagonists, often structurally related to the target compound, induce hyperthermia as a significant side effect. BCTP's unique structure and pharmacological profile offer valuable insights for developing safer and more effective TRPV1 antagonists for treating chronic pain. []

Compound Description: These two series of compounds represent benzothiazole derivatives synthesized and evaluated for their antitumor, antibacterial, and anti-inflammatory activities. []

Relevance: Both series share the core N-(6-substituted-1,3-benzothiazol-2-yl)acetamide structure with the target compound, 2-(benzylsulfonyl)-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide. The key structural difference lies in the substituent at the 2-position of the acetamide group. The diverse biological activities observed within these series, including antitumor, antibacterial, and anti-inflammatory effects, emphasize the versatility of the benzothiazole scaffold for medicinal chemistry and drug discovery. []

Properties

Product Name

2-(benzylsulfonyl)-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide

IUPAC Name

2-benzylsulfonyl-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide

Molecular Formula

C16H13N3O5S2

Molecular Weight

391.4 g/mol

InChI

InChI=1S/C16H13N3O5S2/c20-15(10-26(23,24)9-11-4-2-1-3-5-11)18-16-17-13-7-6-12(19(21)22)8-14(13)25-16/h1-8H,9-10H2,(H,17,18,20)

InChI Key

YQTHADMCKXRCLH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CS(=O)(=O)CC(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)CC(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.